N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary targets of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
The molecular and cellular effects of This compound Thiophene derivatives are known to have a wide range of effects on cellular functions due to their therapeutic properties .
Preparation Methods
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide involves multiple steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve the use of advanced metal-catalyzed methodologies to enhance regioregularity and yield .
Chemical Reactions Analysis
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include arylboronic acids, carbaldehyde, and ketothioamide . Major products formed from these reactions include thiophene derivatives with enhanced pharmacological properties .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties .
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S3/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOQKOYRIXKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.